1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride
Description
This compound features a bicyclo[2.2.2]octane core fused with a pyrimidine ring system. The pyrimidine ring is substituted with two oxo groups at positions 2 and 4, enabling hydrogen-bonding interactions, while the carboxylic acid at position 5 contributes to polarity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability and formulation . Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in targeting enzymes or receptors requiring bicyclic scaffolds.
Properties
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dioxopyrimidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4.ClH/c16-10-8(11(17)18)5-15(12(19)13-10)9-6-14-3-1-7(9)2-4-14;/h5,7,9H,1-4,6H2,(H,17,18)(H,13,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDOAWPUBRHNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3C=C(C(=O)NC3=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic azabicyclo[2.2.2]octane ring system and the subsequent attachment of the tetrahydropyrimidine-5-carboxylic acid moiety. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Azabicyclo Derivatives
- 1-Azabicyclo[2.2.2]octane,3-[[5-(1H-indol-5-yl)-2-pyrimidinyl]oxy]-2-methyl-, (2S,3R) (CAS 873530-46-2) Structural Differences: Shares the 1-azabicyclo[2.2.2]octane core but replaces the pyrimidine-5-carboxylic acid with a pyrimidinyloxy-indolyl group. Physicochemical Properties: Molecular weight 334.41 g/mol (C20H22N4O) vs. Functional Implications: The indole moiety may confer affinity for serotonin or kinase receptors, whereas the target compound’s carboxylic acid could target carboxylase enzymes or ion channels.
- (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS 21593-23-7) Structural Differences: Features a bicyclo[4.2.0]octene system with a sulfur atom and acetoxymethyl group. The smaller bicyclic system reduces conformational rigidity compared to the target’s [2.2.2] scaffold.
Pyrimidine-Based Derivatives
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Structural Differences: Replaces the bicyclo[2.2.2]octane with a pyrazolyl group and introduces a nitrophenyl substituent. The thioxo group at position 2 and nitrophenyl electron-withdrawing group enhance electrophilicity. Physicochemical Properties: Higher lipophilicity (logP) due to the nitrophenyl and carbonitrile groups. Melting point 190.9°C indicates crystalline stability, whereas the target compound’s HCl salt likely has a lower melting point with higher hygroscopicity .
- Pyrimidinone-Tetrazolyl-Coumarin Hybrids (e.g., Compounds 4i and 4j from ) Structural Differences: Coumarin and tetrazolyl groups replace the bicyclo[2.2.2]octane and carboxylic acid. Tetrazoles act as bioisosteres for carboxylic acids but with higher metabolic stability. Functional Implications: Coumarin’s fluorescence and tetrazole’s resistance to esterases may suit imaging or prolonged activity, contrasting with the target compound’s likely rapid clearance due to its ionic nature .
Comparative Data Table
Key Research Findings and Implications
- Rigidity vs. Flexibility : The target compound’s [2.2.2] bicyclic system offers superior rigidity for target engagement compared to [4.2.0] analogs, but may limit adaptability to conformational changes in flexible binding pockets .
- Solubility-Bioavailability Trade-off : The hydrochloride salt enhances solubility but may reduce membrane permeability relative to lipophilic analogs like the indolyl or coumarin derivatives .
Biological Activity
1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to consolidate findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an azabicyclo[2.2.2]octane moiety and a tetrahydropyrimidine ring with dioxo and carboxylic acid functionalities. Its molecular formula is C12H14N2O4·HCl, with a molecular weight of approximately 286.71 g/mol.
Research indicates that this compound interacts with various biological pathways:
- Neuronal Signaling : It has been shown to act as an agonist for the alpha7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections .
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties:
- Oral Bioavailability : Studies have reported high oral bioavailability in animal models, indicating its potential for effective systemic delivery .
- Brain Penetration : Rapid penetration into the brain has been observed, which is crucial for compounds targeting central nervous system disorders .
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Study on Cognitive Effects | Demonstrated efficacy in improving cognitive deficits in models of schizophrenia through modulation of alpha7 nAChRs | 2006 |
| Antimicrobial Activity Evaluation | Showed significant inhibition of bacterial growth in vitro against several strains | 2024 |
| Pharmacokinetic Analysis | Reported high oral bioavailability and rapid brain penetration in rat models | 2006 |
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cognitive Disorders : Due to its action on nAChRs, it may be beneficial in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases.
- Infectious Diseases : Its antimicrobial properties suggest a role in developing new antibiotics or adjunct therapies for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
